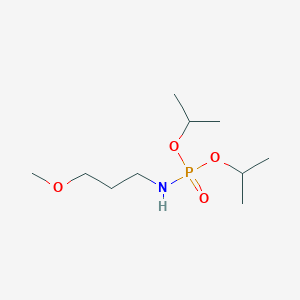
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is a chemical compound with the molecular formula C14H16N2·HBr It is a derivative of picoline, a methyl derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide typically involves the reaction of 2-picoline with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted picoline derivatives.
Scientific Research Applications
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Picoline: A methyl derivative of pyridine, similar in structure but lacking the phenethyl and imino groups.
Phenethylamine: A simple amine with a phenethyl group, lacking the picoline moiety.
4-Iminopyridine: Contains an imino group attached to a pyridine ring, similar but not identical in structure.
Uniqueness
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33262-96-3 |
|---|---|
Molecular Formula |
C14H17BrN2 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylethyl)pyridin-4-imine;hydrobromide |
InChI |
InChI=1S/C14H16N2.BrH/c1-12-11-14(15)8-10-16(12)9-7-13-5-3-2-4-6-13;/h2-6,8,10-11,15H,7,9H2,1H3;1H |
InChI Key |
DPEFZZLVSKMGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N)C=CN1CCC2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
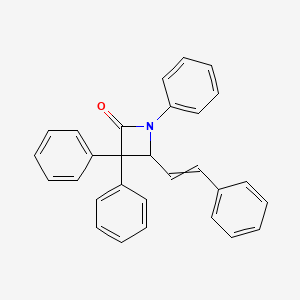



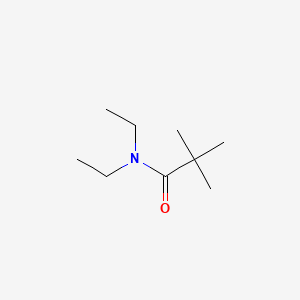

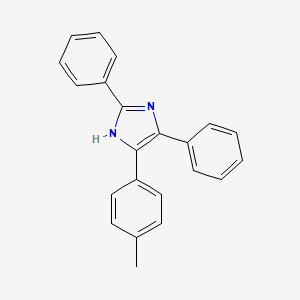
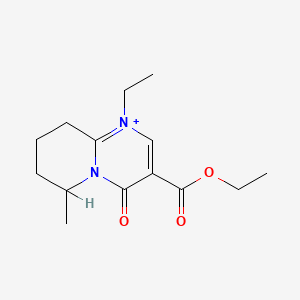
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
